molecular formula C₁₅H₁₅NaO₅S B1141789 Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate CAS No. 847696-37-1

Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate

Cat. No.: B1141789
CAS No.: 847696-37-1
M. Wt: 330.33
InChI Key:
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Description

Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, also known as HPS or 4-hydroxyphenyl sulfate, is a synthetic compound commonly used in scientific research. It is a small organic molecule that can be used to study the effects of various biological processes. HPS has a wide range of applications in scientific research, from studying the effects of hormones and drugs to investigating the mechanisms of action of enzymes.

Scientific Research Applications

Bioremediation

Bisphenol A (BPA), a compound structurally similar to Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, has been a focus in bioremediation research. BPA is used in various industrial applications and is recognized as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) demonstrated the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of BPA using a reverse micelles system. This research is significant as it showcases the possibility of enzymatic degradation of hydrophobic phenolic environmental pollutants like BPA, which could be analogous to the degradation of this compound (Chhaya & Gupte, 2013).

Chemical Synthesis and Analysis

E. Koltai, K. Esses-Reiter, and D. Bánfi (1982) focused on the synthesis of structurally related compounds, demonstrating methodologies that could potentially be applied to the synthesis of this compound. Their research involved complex chemical reactions and provided valuable insights into the synthesis of similarly structured chemicals (Koltai, Esses-Reiter, & Bánfi, 1982).

Micellar Systems and Surfactant Interactions

The study of micellar systems and surfactant interactions is relevant to understanding the behavior of this compound in various solutions. For instance, research by Suratkar and Mahapatra (2000) investigated the solubilization site of organic perfume molecules in sodium dodecyl sulfate micelles, providing insights into the behavior of phenolic compounds in micellar systems. This research could be extrapolated to understand how this compound interacts in similar environments (Suratkar & Mahapatra, 2000).

Environmental and Pharmaceutical Applications

Research into the transformation and degradation of related compounds in the environment or pharmaceutical contexts can provide valuable insights into the applications of this compound. For example, Fang et al. (2013) investigated the transformation of polychlorinated biphenyls by sodium persulfate at ambient temperature, highlighting methods that could be relevant in understanding the environmental fate or potential pharmaceutical applications of this compound (Fang et al., 2013).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H317, H319, H335, and H361 . These statements indicate that the compound may cause an allergic skin reaction, cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .

Mechanism of Action

Target of Action

Bisphenol A Monosulfate Sodium Salt, also known as Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, is a derivative of Bisphenol A (BPA). BPA is known to be an endocrine-disrupting chemical . It has been reported that BPA can bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . BPA may also affect metabolism and cancer progression, by interacting with GPR30 .

Mode of Action

It is known that bpa, the parent compound, can interfere with the activity of the endocrine system . It has been described to be present as possible components of various materials (such as pesticides) as well as contaminants in food .

Biochemical Pathways

Bpa, the parent compound, has been found to be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay . Moreover, BPA has been found to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Pharmacokinetics

Bpa, the parent compound, is known to undergo first-pass metabolism in the wall of the gut and liver, with the formation of bpa-glucuronide and sulfate conjugates as the major phase ii metabolites .

Result of Action

Bpa, the parent compound, has potential adverse effects on endocrine disruption, developmental and reproductive effects, health concerns, and environmental impact .

Action Environment

Bpa, the parent compound, is sparingly soluble in water but dissolves readily in organic solvents, impacting its behavior in the environment and its transport properties . It can degrade over time, especially when exposed to heat, UV light, or certain chemicals .

Properties

IUPAC Name

sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSPWAUWOIJJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745986
Record name Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847696-37-1
Record name Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847696-37-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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